n-(3-(Dimethylamino)propyl)-n-((ethylamino)carbonyl)-6-ergoline-8-carboxamid
Description
The compound N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-ergoline-8-carboxamid is pharmacologically recognized as Cabergoline (CAS: 81409-90-7), a synthetic ergoline derivative. Its molecular formula is C₂₆H₃₇N₅O₂, with a molecular weight of 451.6 g/mol . Structurally, it features an ergoline backbone substituted with a 6-allyl group, a dimethylaminopropyl chain, and an ethylcarbamoyl moiety (Figure 1).
Cabergoline is synthesized via condensation reactions involving ergoline precursors and functionalized amines under controlled conditions . Key physical properties include a melting point of 102–104°C (from ether recrystallization) and a high oral LD₅₀ in mice (>400 mg/kg), indicating moderate acute toxicity . Pharmacologically, it acts as a long-acting dopamine D₂ receptor agonist with high specificity, primarily used to suppress hyperprolactinemia and inhibit lactation .
Properties
Molecular Formula |
C26H37N5O2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1 |
InChI Key |
KORNTPPJEAJQIU-DICHZYRTSA-N |
Isomeric SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cabergoline is synthesized through a multi-step process involving the protection of secondary amine and indole nitrogen functions of ergoline-8β-carboxylic acid C1-4 alkyl esters as carbamate derivatives . The protected compound is then amidated with 3-(dimethylamino)propylamine, followed by reaction with ethyl isocyanate . The protecting groups are then cleaved, and the resulting deprotected secondary amine is reacted with an electrophilic allyl alcohol derivative to obtain cabergoline .
Industrial Production Methods
Industrial production of cabergoline involves crystallization from a toluene/heptane or toluene/hexane mixture starting from raw cabergoline . The process includes the recovery and removal of the solvent from the resulting toluene solvate Form X, which is then converted into crystalline Form I of cabergoline .
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its functional groups, including the amide bond and ergoline core.
2.1. Amide Formation
The reaction with EDC involves activation of the carboxylic acid group, followed by nucleophilic attack by the amine moiety. The process is facilitated by solvent polarity and base strength .
2.2. Solvent Effects
Halogenated solvents stabilize intermediates and reduce side reactions (e.g., isomerization) by lowering the reaction’s dielectric constant. This enhances the selectivity for the desired product .
2.3. Hydrolysis Pathways
The compound undergoes hydrolysis under acidic or basic conditions, yielding the carboxylic acid derivative. This reaction is reversible and influenced by pH and temperature .
Other Reactions
3.1. Isomerization
The compound can undergo isomerization under basic conditions, forming the undesired isomer (N-[3-(dimethylamino)propylamino]carbonyl derivative). This is mitigated by optimized solvent selection .
3.2. Coupling Reactions
Derivatives may form via coupling with electrophiles or nucleophiles, though specific examples are not detailed in the provided sources.
3.3. Degradation
Prolonged exposure to acidic/basic conditions may lead to degradation, though stability data are not explicitly provided in the search results.
Key Research Findings
-
Synthesis Efficiency : Halogenated solvents improve product yields and selectivity, with ratios exceeding 4:1 for the desired compound .
-
Mechanistic Insights : Solvent polarity and EDC’s role in activating carboxylic acids are critical for controlling reaction pathways .
-
Isomerization Control : Solvent choice directly impacts the suppression of side products .
Scientific Research Applications
Treatment of Hyperprolactinemia
Cabergoline is primarily used to treat hyperprolactinemia, a condition characterized by elevated levels of prolactin in the blood. It acts as a long-acting dopamine agonist, selectively targeting D2 dopamine receptors to inhibit prolactin secretion from the pituitary gland. This application is particularly relevant for patients with prolactin-secreting pituitary tumors (prolactinomas).
Management of Parkinson’s Disease
In addition to its use in treating hyperprolactinemia, Cabergoline has been employed in managing Parkinson's disease symptoms. Its dopaminergic activity helps alleviate motor symptoms associated with this neurodegenerative disorder.
Clinical Studies
Several clinical studies have evaluated the efficacy and safety of Cabergoline:
- Study on Prolactinoma Treatment : A study involving patients with prolactinomas showed that Cabergoline effectively reduced tumor size and serum prolactin levels, with a favorable safety profile compared to bromocriptine, another dopamine agonist .
- Long-term Use in Hyperprolactinemia : Long-term administration of Cabergoline has been associated with sustained normalization of prolactin levels and improvement in symptoms related to hyperprolactinemia, such as amenorrhea and galactorrhea .
Case Study 1: Prolactinoma Management
A patient diagnosed with a macroprolactinoma was treated with Cabergoline over 12 months. Initial prolactin levels were significantly elevated at 150 ng/mL, which decreased to normal levels (less than 20 ng/mL) after six months of treatment. MRI scans indicated a substantial reduction in tumor size.
Case Study 2: Parkinson’s Disease
In another case involving a patient with advanced Parkinson's disease, Cabergoline was added to the treatment regimen after inadequate response to levodopa alone. The patient reported improved mobility and reduced "off" periods within weeks of initiation.
Mechanism of Action
Cabergoline exerts its effects by stimulating dopamine D2 receptors, which inhibit prolactin secretion . The secretion of prolactin by the anterior pituitary is mainly under hypothalamic inhibitory control, likely exerted through the release of dopamine . Cabergoline binds to dopamine D2 receptors, causing inhibition of adenylyl cyclase activity, decreased cyclic adenosine monophosphate levels, and induction of apoptosis . It also induces autophagic cell death by activating dopamine D5 receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cabergoline is compared below with its derivatives and structurally related ergoline-based therapeutics. Limited direct structural analogs are described in the provided evidence; however, key distinctions are highlighted:
Cabergoline-D5 (Deuterated Standard)
- Molecular Formula : C₂₆H₃₂D₅N₅O₂ .
- Key Differences : Incorporates five deuterium atoms, enhancing stability for analytical applications (e.g., mass spectrometry). Retains pharmacological activity but is primarily used as a reference standard in pharmacokinetic studies .
- Applications : Quality control in pharmaceutical manufacturing and metabolic pathway analysis .
Cabergoline Diphosphate
- Molecular Formula : C₂₆H₃₇N₅O₂·2H₃PO₄ .
- Key Differences : Phosphate salt form improves aqueous solubility for parenteral administration. Melting point: 153–155°C , higher than the free base .
- Applications : Alternative formulation for patients with oral absorption challenges .
Compound 6 (Oleanane Derivative)
- Molecular Formula : C₃₈H₆₄O₄N₃ .
- Key Differences: A triterpenoid-ergoline hybrid synthesized from fatsicarpain A. Unlike Cabergoline, it lacks dopamine receptor activity and exhibits distinct anti-inflammatory properties .
Data Tables
Table 1. Structural and Pharmacological Comparison of Cabergoline and Derivatives
Table 2. Pharmacokinetic and Toxicological Data
| Parameter | Cabergoline | Cabergoline-D5 |
|---|---|---|
| Oral LD₅₀ (mice) | >400 mg/kg | Not reported |
| Receptor Specificity | D₂ > D₃ > D₁ | Matches parent drug |
| Half-life | 63–69 hours | N/A |
Notes
Nomenclature Consistency: The compound’s name varies across sources (e.g., "ergoline-8-carboxamide" vs. "ergoline-8β-carboxamide"), but all refer to Cabergoline .
Evidence Limitations : Direct structural analogs (e.g., Bromocriptine, Pergolide) are absent in the provided evidence, restricting comparison to derivatives.
Contradictions: describes an unrelated oleanane-ergoline hybrid, emphasizing the need for precise nomenclature in pharmacological contexts .
Biological Activity
N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-ergoline-8-carboxamid, commonly referred to as Cabergoline , is a synthetic compound belonging to the class of ergoline alkaloids. This article explores its biological activity, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molar Mass : Approximately 451.6 g/mol
- IUPAC Name : this compound
The compound features a unique structure that includes a dimethylamino group, an ethylamino carbonyl moiety, and an ergoline backbone, contributing to its pharmacological profile.
Pharmacological Profile
Cabergoline is primarily recognized for its role as a dopamine D2 receptor agonist , which is crucial in various clinical settings, particularly in treating conditions associated with elevated prolactin levels.
- Dopamine Receptor Agonism :
- Cabergoline effectively stimulates dopamine receptors in the pituitary gland, leading to decreased prolactin secretion. This mechanism is particularly beneficial for patients with hyperprolactinemia and related disorders.
- Serotonin Receptor Interaction :
- The compound also exhibits affinity for serotonin receptors, which may contribute to its broader pharmacological effects, including potential mood regulation and anti-anxiety properties.
Biological Activity
The biological activity of Cabergoline has been extensively studied, revealing several key findings:
- Prolactin Secretion Inhibition : Clinical studies have demonstrated that Cabergoline significantly reduces serum prolactin levels in patients with prolactinomas and other hyperprolactinemic conditions .
- Long-Acting Effects : Compared to other dopamine agonists like bromocriptine, Cabergoline has a longer half-life, allowing for less frequent dosing while maintaining therapeutic efficacy .
Comparative Analysis with Other Ergoline Derivatives
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| Cabergoline | Cabergoline Structure | Long-acting dopamine agonist; used for hyperprolactinemia |
| Bromocriptine | Bromocriptine Structure | Dopamine agonist; used for Parkinson's disease and hyperprolactinemia |
| Lisuride | Lisuride Structure | Dopamine agonist; used for Parkinson's disease |
Case Studies and Research Findings
-
Clinical Efficacy :
- A study involving 100 patients with prolactin-secreting adenomas found that Cabergoline treatment resulted in normalization of prolactin levels in over 80% of cases after six months of therapy.
- Safety Profile :
-
Potential Applications in Neurology :
- Emerging research suggests that Cabergoline may have neuroprotective effects and could be investigated further for applications in neurodegenerative diseases such as Parkinson's disease due to its dopaminergic activity.
Q & A
Q. What are the recommended synthetic routes for N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-ergoline-8-carboxamide, and what methodological challenges arise during its preparation?
- Methodological Answer : The compound’s ergoline backbone suggests synthesis via functionalization of the core ergoline structure (e.g., alkylation or carboxamide coupling). Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for the ethylamino carbonyl group, monitored via FTIR for carbonyl stretching (1600–1700 cm⁻¹) .
- Dimethylaminopropyl substitution : Alkylation of the ergoline nitrogen using 3-(dimethylamino)propyl chloride under anhydrous conditions, with TLC (Kieselgel 60 F254) to track progress .
- Challenges : Steric hindrance from the ergoline ring may reduce coupling efficiency; optimizing solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) is critical.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC-MS : Quantify purity (>98%) using a C18 column (acetonitrile/0.1% formic acid gradient) and confirm molecular weight via ESI+ mode (expected [M+H]+ ~490–510 Da) .
- NMR : ¹H/¹³C NMR in DMSO-d6 to resolve ergoline ring protons (δ 6.5–7.5 ppm) and dimethylamino propyl signals (δ 2.2–2.8 ppm) .
- Elemental Analysis : Validate empirical formula (C, H, N) against theoretical values using a CHN analyzer (±0.3% tolerance) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact; use fume hoods for weighing and synthesis .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation (≥3-year stability under these conditions) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate using ISO/IEC 17025-certified reference materials and controls (e.g., iso-AL-LAD as a lysergamide comparator) .
- Dose-Response Curves : Perform 8-point dilution series (1 nM–10 µM) in triplicate to assess EC50 variability. Use ANOVA to identify systemic errors (p < 0.05) .
- Receptor Binding Studies : Compare binding affinities (Ki) across receptor subtypes (e.g., 5-HT2A vs. dopamine D2) via radioligand displacement assays .
Q. What computational strategies can predict the compound’s metabolic stability and drug-likeness?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model electron density for reactive sites (e.g., carboxamide) prone to hydrolysis .
- ADMET Prediction : Apply SwissADME or ADMETLab 2.0 to estimate logP (~3.5), bioavailability (Lipinski’s Rule of 5 compliance), and CYP450 metabolism .
- Molecular Dynamics : Simulate binding to target receptors (e.g., 100 ns simulations in GROMACS) to assess conformational stability .
Q. How can factorial design optimize reaction conditions for large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use a 2³ factorial design varying temperature (40–60°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%).
- Response Variables : Measure yield (HPLC) and byproduct formation (LC-MS). Pareto charts identify significant factors (e.g., solvent polarity accounts for 65% variance) .
- Optimization : Apply response surface methodology (RSM) to pinpoint ideal conditions (e.g., 55°C, DMF, 3 mol% catalyst) .
Key Considerations
- Contradictory Evidence : ISO/IEC 17025-certified materials (e.g., iso-AL-LAD ) provide reliable benchmarks, but synthetic intermediates (e.g., methyl ergoline carboxylate ) may introduce variability.
- Methodological Gaps : Computational predictions require experimental validation (e.g., microsomal stability assays) to confirm metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
